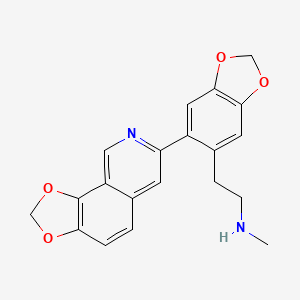

Corydamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHAIQHZMVRBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activities of Corynanthe Alkaloids: A Technical Guide

Abstract: Corynanthe alkaloids represent a diverse class of monoterpenoid indole alkaloids with significant pharmacological potential.[1][2] Sourced from various medicinal plants, notably from the genera Corynanthe, Mitragyna, and Pausinystalia, these compounds exhibit a wide array of biological activities, including analgesic, anti-inflammatory, muscle-relaxant, and neuroactive effects.[3] Their complex chemical structures provide a rich scaffold for drug discovery, particularly in the fields of pain management and central nervous system disorders.[4][5] This document provides an in-depth technical overview of the biological activities of key Corynanthe alkaloids, focusing on their pharmacological targets, quantitative activity data, and the experimental methodologies used for their characterization.

Overview of Pharmacological Activity

Corynanthe alkaloids interact with a range of biological targets, leading to a complex pharmacological profile. The primary systems modulated by these compounds are the opioid and adrenergic systems, with significant cross-activity at serotonin and other receptors.[3][6] This polypharmacology is a defining characteristic of the class, contributing to their unique therapeutic and toxicological profiles.

The major biological activities investigated include:

-

Opioid Receptor Modulation: Many Corynanthe alkaloids, such as mitragynine and corynantheidine, exhibit activity at µ-opioid receptors (MOR), acting as partial agonists or antagonists.[7][8] This interaction is central to their analgesic effects.[9]

-

Adrenergic Receptor Antagonism: Alkaloids like yohimbine and corynantheidine are potent antagonists of α-adrenergic receptors, particularly α2 and α1D subtypes, influencing blood pressure and central nervous system arousal.[10][11][12]

-

Serotonin Receptor Interaction: Certain alkaloids, including paynantheine and speciogynine, show high affinity for serotonin receptors, which may contribute to the mood-enhancing effects reported with some traditional preparations.[6][13]

-

Cytotoxic and Other Activities: Studies have also explored the anti-inflammatory, antibacterial, antiviral, and cytotoxic potential of this alkaloid class.[3][14]

Quantitative Pharmacology of Key Corynanthe Alkaloids

The following tables summarize the quantitative data on the biological activities of prominent Corynanthe alkaloids, providing a basis for comparative analysis.

Corynantheidine

Corynantheidine is a pharmacologically significant alkaloid found in Mitragyna speciosa (kratom) that demonstrates a mixed pharmacological profile, with notable activity at both opioid and adrenergic receptors.[7]

Table 1: Receptor Binding Affinities (Ki) of Corynantheidine

| Receptor Target | Species/Assay System | Ki (nM) | Reference |

|---|---|---|---|

| α1D-Adrenergic | Human, CHO cells | 41.7 ± 4.7 | [10] |

| µ-Opioid (MOR) | Human, HEK cells | 118 ± 12 | [10] |

| µ-Opioid (MOR) | Mouse | ~57.1 | [7] |

| α2A-Adrenergic | Human | ~74 | [10] |

| NMDA | Human | ~83 | [10] |

| κ-Opioid (KOR) | Rat | 1910 ± 50 |[10] |

Table 2: Functional Activity of Corynantheidine

| Receptor Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Human µ-Opioid (hMOR) | BRET (G-protein activation) | EC50 | 67.2 nM | [10] |

| Human µ-Opioid (hMOR) | BRET (G-protein activation) | Emax | 37.2% (vs. DAMGO) | [10] |

| Human µ-Opioid (hMOR) | BRET (β-arrestin-2 recruitment) | Emax | <20% (No recruitment detected) | [10] |

| Mouse µ-Opioid (mMOR) | [³⁵S]GTPγS | Emax | 74% | [10] |

| In Vivo (Mouse) | Warm-water tail withdrawal | Max Possible Effect (%MPE) | ~50% (MOR-dependent) |[10] |

Mitragynine and Paynantheine

Mitragynine is the most abundant alkaloid in kratom, known for its analgesic properties, while paynantheine is the second-most abundant and acts primarily as an opioid receptor antagonist.[9][13][15]

Table 3: Cytotoxicity (IC50) of Mitragynine and Paynantheine

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Mitragynine | HepG2 (Human Hepatoma) | Moderate Cytotoxicity | 42.11 ± 1.31 | [14] |

| Mitragynine | HL-7702 (Normal Human Liver) | Non-cytotoxic | >200 | [14] |

| Paynantheine | HepG2 (Human Hepatoma) | Weak Cytotoxicity | Not specified | [14] |

| Paynantheine | HL-7702 (Normal Human Liver) | Weak Cytotoxicity | Not specified | [14] |

| Vinblastine (Control) | HepG2 (Human Hepatoma) | High Cytotoxicity | 15.45 ± 0.72 |[14] |

Yohimbine

Yohimbine, sourced from Pausinystalia yohimbe, is a well-characterized α2-adrenergic receptor antagonist.[11][16]

Table 4: Receptor Binding Profile of Yohimbine

| Receptor Target | Ki (nM) | Activity Type | Reference |

|---|---|---|---|

| α2A-Adrenergic | 0.69 | Antagonist | [12] |

| α2B-Adrenergic | 1.19 | Antagonist | [12] |

| α2C-Adrenergic | 0.54 | Antagonist | [12] |

| Dopamine D2 | 339 | Antagonist | [12] |

| Dopamine D3 | 3,235 | Antagonist |[12] |

Signaling Pathways and Structure-Activity Relationships

The diverse effects of Corynanthe alkaloids arise from their ability to selectively activate or block specific downstream signaling cascades. Their chemical structure dictates receptor preference and functional outcome.

A key structure-activity relationship (SAR) within this class is observed between mitragynine and corynantheidine. The removal of the C-9 methoxy group in corynantheidine dramatically alters its receptor binding profile.

Experimental Protocols

The characterization of Corynanthe alkaloids relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test alkaloid for a specific receptor.

Methodology:

-

Preparation: Cell membranes expressing the receptor of interest (e.g., HEK-293 cells transfected with hMOR) are prepared and homogenized in a binding buffer.

-

Competition Reaction: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]prazosin for α1D-AR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test alkaloid.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which is then converted to the Ki value.

[³⁵S]GTPγS Functional Assay

Objective: To measure G-protein activation following receptor agonism.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of the test alkaloid, and a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubation: Incubate the mixture to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Analysis: Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are determined.

In Vitro Hepatotoxicity Assay

Objective: To assess the potential for an alkaloid to cause liver cell damage.

Methodology:

-

Cell Culture: Culture human hepatoma cells (HepG2) and normal human liver cells (HL-7702) in appropriate media until they reach ~80% confluency.

-

Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., vinblastine).

-

Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Add the MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against alkaloid concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Corynanthe alkaloids are a structurally diverse and pharmacologically versatile class of natural products. Their complex interactions with opioid, adrenergic, and serotonergic systems make them compelling candidates for drug development, especially for non-addictive analgesics and novel CNS-active agents. The dual-receptor activity of compounds like corynantheidine highlights a trend of polypharmacology that could be therapeutically exploited.

Future research should focus on:

-

Comprehensive SAR Studies: Synthesizing and evaluating a wider range of analogs to delineate the structural requirements for receptor selectivity and functional bias.[8]

-

Metabolic Profiling: Investigating the metabolism of these alkaloids, as metabolites may possess greater potency or different activity profiles than the parent compounds.[6]

-

Translational Research: Advancing promising lead compounds into more complex preclinical models to better predict human efficacy and safety.[7]

A deeper understanding of the molecular mechanisms and signaling pathways modulated by Corynanthe alkaloids will be critical for unlocking their full therapeutic potential.

References

- 1. Chemistry of Indole Alkaloids Related to the Corynanthe-Type from...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kratomalks.org [kratomalks.org]

- 8. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. kratomalks.org [kratomalks.org]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. Yohimbine - Wikipedia [en.wikipedia.org]

- 13. kratomalks.org [kratomalks.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Corynanthe, belonging to the Rubiaceae family, is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole alkaloids. These compounds, particularly those isolated from the bark of species like Corynanthe yohimbe, have a long history of use in traditional medicine and have garnered considerable interest in modern drug discovery for their wide range of biological activities. This technical guide provides a comprehensive overview of the phytochemistry of Corynanthe-related compounds, with a focus on their chemical diversity, biosynthesis, quantitative analysis, and the molecular pathways they modulate.

Chemical Diversity of Corynanthe Alkaloids

The alkaloids derived from Corynanthe and related genera can be broadly classified based on their skeletal structures. The primary classes include the simple corynanthe, yohimbine, and oxindole corynanthe types, among others.[1] Yohimbine is the most well-known and abundant alkaloid in C. yohimbe, but the bark also contains a complex mixture of other alkaloids, including stereoisomers and derivatives that contribute to its overall pharmacological profile.[2]

Key Alkaloids and Their Distribution

The alkaloid content in Corynanthe yohimbe bark can vary significantly, with total alkaloid content ranging from 2 to 61 mg/g.[2] Yohimbine is the principal alkaloid, but other important related compounds include corynanthine, rauwolscine (α-yohimbine), and ajmalicine.[3][4] The concentrations of these alkaloids can be influenced by factors such as the age of the plant material.[2]

Quantitative Data of Major Corynanthe Alkaloids

The following table summarizes the quantitative data for key alkaloids found in Corynanthe yohimbe bark, as reported in various studies.

| Alkaloid | Plant Material | Concentration Range (mg/g) | Analytical Method | Reference |

| Yohimbine | C. yohimbe bark | 10 - 150 | HPLC-UV/MS | [2] |

| Yohimbine | C. yohimbe bark | 0.56 - 1.8% (w/w) | UHPLC-UV-MS/MS | |

| Corynanthine | C. yohimbe bark | Data not consistently reported | - | |

| Rauwolscine (α-yohimbine) | C. yohimbe bark | Data not consistently reported | - | |

| Ajmalicine | C. yohimbe bark | Data not consistently reported | - | |

| Total Alkaloids | C. yohimbe bark | 2 - 61 | Various | [2] |

Experimental Protocols

Extraction and Isolation of Corynanthe Alkaloids

A general procedure for the extraction and isolation of alkaloids from Corynanthe yohimbe bark involves the following steps:

-

Pre-treatment: The dried bark is ground into a fine powder (20-60 mesh).

-

Extraction: The powdered bark is extracted with an acidified hydroalcoholic solution (e.g., 30-50% ethanol in water, pH adjusted to 2-3 with HCl) at an elevated temperature (70-85°C) for a specified duration. This process is typically repeated to ensure exhaustive extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to remove the ethanol.

-

Purification by Column Chromatography: The concentrated aqueous extract is then subjected to column chromatography using a macroporous adsorbent resin. The column is first washed with deionized water to remove impurities. The alkaloids are then eluted with a hydroalcoholic solution (e.g., 50-55% ethanol).

-

Crystallization and Drying: The alkaloid-rich eluate is concentrated and cooled to induce crystallization. The resulting crystals are collected by centrifugation and dried to yield the purified alkaloid fraction.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC-UV method for the quantification of yohimbine in plant extracts:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., Zorbax stable bound, 2.1 mm × 50 mm, 1.8 µm).

-

Mobile Phase: 50% acetonitrile containing 0.01 mol/L 1,2-ethylenediamine.

-

Flow Rate: Isocratic elution at a flow rate of 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: A known weight of the dried plant powder is extracted with a mixture of methanol and chloroform (1:1) by reflux. The extract is then filtered, and an aliquot is evaporated to dryness. The residue is redissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: A calibration curve is generated using a series of standard solutions of yohimbine of known concentrations. The concentration of yohimbine in the sample is determined by comparing its peak area to the calibration curve.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These are fundamental techniques for determining the carbon-hydrogen framework of the alkaloids. Specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. For yohimbine, characteristic signals in the ¹H-NMR spectrum include those for the aromatic protons of the indole ring and the methoxy group.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): A soft ionization technique commonly used to generate protonated molecules [M+H]⁺ of the alkaloids.

-

Tandem Mass Spectrometry (MS/MS): The protonated molecule is fragmented to produce a characteristic fragmentation pattern. For yohimbine, major fragment ions are observed at m/z 212 and 144, which are useful for its identification in complex mixtures.[5] The fragmentation pathways can be elucidated to confirm the structure.

Biosynthesis of Corynanthe Alkaloids

The biosynthesis of Corynanthe alkaloids begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. The pathway then diverges to produce the various alkaloid skeletons.

References

- 1. Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. food.ec.europa.eu [food.ec.europa.eu]

- 3. Profiling the indole alkaloids in yohimbe bark with ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 5. A path to safer painkillers – revealed by freezing opioids and their protein receptors in motion [dornsife.usc.edu]

The Alkaloid Corydalmine: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

Foreword: This document provides an in-depth technical overview of the protoberberine alkaloid, corydalmine. Initial inquiries for "corydamine" suggest a likely reference to corydalmine, a recognized compound isolated from Corydalis species. This guide will therefore focus on the scientifically established corydalmine, detailing its historical discovery, isolation methodologies, structural elucidation, and known biological activities, with a particular focus on its analgesic properties and interaction with the NF-κB/CXCL1/CXCR2 signaling pathway.

Discovery and Isolation History

Corydalmine is a naturally occurring isoquinoline alkaloid first identified within the rich chemical diversity of the Corydalis genus, a group of plants belonging to the Papaveraceae family. The initial isolation and characterization of corydalmine were pivotal in expanding the understanding of the vast array of bioactive compounds present in these traditional medicinal herbs.

Initial Identification and Plant Source

(-)-Corydalmine was first isolated from the roots of Corydalis chaerophylla[1]. This plant species, found in the Himalayan region, has been a subject of phytochemical investigation due to the extensive use of Corydalis species in traditional medicine. The isolation of corydalmine from C. chaerophylla was a significant finding, contributing to the catalog of known protoberberine alkaloids from this genus.

Early Researchers and Methodologies

Chemical Characterization and Structural Elucidation

The determination of the chemical structure of corydalmine was achieved through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Spectroscopic Data

The molecular formula of corydalmine has been established as C₂₀H₂₃NO₄[2]. The structural elucidation was accomplished using a suite of spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and infrared (IR) spectroscopy.

Table 1: Spectroscopic Data for Corydalmine

| Technique | Observed Data | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 341.[2] | Confirms the molecular weight of the compound. |

| Fragmentation pattern indicative of a tetrahydroprotoberberine skeleton.[2] | Suggests the core ring structure of the alkaloid. | |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, methoxy groups, and methylene and methine protons of the tetracyclic core. | Provides information on the proton environment and connectivity within the molecule. |

| ¹³C NMR Spectroscopy | Resonances for all 20 carbon atoms, including those of the aromatic rings, methoxy groups, and the alkaloid skeleton.[2] | Confirms the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) and aromatic C-H and C=C bonds. | Indicates the presence of specific functional groups. |

Note: For detailed NMR peak assignments, please refer to specialized publications on the structural elucidation of corydalmine.

Experimental Protocols

The following section details the generalized experimental procedures for the extraction, isolation, and purification of corydalmine from Corydalis species. These protocols are based on methodologies reported in the scientific literature.

Extraction of Total Alkaloids from Corydalis chaerophylla Roots

-

Plant Material Preparation: Dried and powdered roots of Corydalis chaerophylla are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus.[3] Alternatively, reflux extraction with ethanol can be employed.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.

Acid-Base Partitioning for Alkaloid Fractionation

-

Acidification: The crude methanolic extract is dissolved in a dilute acidic solution (e.g., 5% HCl or 7% citric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Extraction of Non-Alkaloidal Components: The acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal, lipophilic compounds.

-

Basification and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Final Extraction: The basified aqueous solution is repeatedly extracted with an organic solvent such as chloroform or a chloroform/methanol mixture to obtain the crude alkaloid fraction.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total alkaloid extract.

Chromatographic Isolation and Purification of Corydalmine

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with a non-polar solvent like hexane or benzene and gradually introduces a more polar solvent like chloroform, ethyl acetate, and finally methanol. The specific gradient and solvent ratios are optimized based on the separation observed by thin-layer chromatography (TLC).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions containing the compound of interest (corydalmine) are pooled.

-

Final Purification: The pooled fractions may require further purification by preparative TLC or recrystallization to obtain pure corydalmine.

Biological Activity and Signaling Pathways

Recent research has highlighted the therapeutic potential of l-corydalmine, particularly its analgesic effects in neuropathic pain models.

Analgesic Effects and Mechanism of Action

l-Corydalmine has been shown to alleviate neuropathic pain. Studies have demonstrated its ability to inhibit the activation of microglia and the subsequent inflammatory cascade in the spinal cord.[3]

Inhibition of the NF-κB/CXCL1/CXCR2 Signaling Pathway

A key mechanism underlying the analgesic effect of l-corydalmine involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In pathological pain states, the activation of NF-κB in glial cells, such as astrocytes, leads to the production of pro-inflammatory chemokines like CXCL1 (C-X-C motif chemokine ligand 1).[1][4] CXCL1 then binds to its receptor, CXCR2, on neurons, contributing to central sensitization and the maintenance of chronic pain.[1][4]

l-Corydalmine has been found to suppress the activation of NF-κB, thereby reducing the expression and release of CXCL1.[3] This, in turn, leads to decreased activation of CXCR2 on neurons, ultimately dampening the pain signals.

Below is a diagram illustrating the experimental workflow for isolating corydalmine and the signaling pathway it modulates.

Conclusion

Corydalmine, an isoquinoline alkaloid from Corydalis chaerophylla, represents a significant compound of interest for its potential therapeutic applications, particularly in the management of neuropathic pain. Its discovery and isolation have been made possible through established phytochemical techniques, and its structure has been well-characterized by modern spectroscopic methods. The elucidation of its mechanism of action, involving the inhibition of the pro-inflammatory NF-κB/CXCL1/CXCR2 signaling pathway, provides a solid foundation for further research and development of corydalmine-based therapeutics. This guide has provided a comprehensive overview of the key technical aspects related to corydalmine, intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.

References

- 1. The Role and Mechanism of Spinal NF-κB-CXCL1/CXCR2 in Rats with Nucleus Pulposus–induced Radicular Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Levo - corydalmine attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk between NFκB-dependent astrocytic CXCL1 and neuron CXCR2 plays a role in descending pain facilitation - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and extraction of Corydamine

An In-depth Technical Guide to the Natural Sources and Extraction of Corydamine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a naturally occurring isoquinoline alkaloid. It details its primary plant sources, methodologies for its extraction and purification, and insights into its mechanisms of action. The information is presented to support research and development in pharmacology and medicinal chemistry.

Natural Sources of this compound

This compound is an alkaloid found predominantly within plants of the genus Corydalis, which belongs to the poppy family (Papaveraceae). This genus is remarkably diverse, comprising over 400 species, with a significant concentration in the Sino-Himalayan region.[1] The tubers of these plants are the primary anatomical part utilized for the extraction of this compound and other related alkaloids.[1]

While numerous Corydalis species contain a rich array of alkaloids, specific species have been identified as notable sources of this compound (also referred to as l-Corydalmine). These include, but are not limited to, Corydalis chaerophylla, Corydalis solida, and Corydalis ternata.[2][3] It is important to distinguish this compound from other structurally similar alkaloids found in the same genus, such as Corydaline, which has a different chemical structure.[4][5][6][7]

Table 1: Principal Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Primary Plant Part Used | Key Alkaloids Identified |

| Corydalis chaerophylla | Papaveraceae | Roots/Tubers | l-Corydalmine (this compound)[3] |

| Corydalis solida | Papaveraceae | Tubers | This compound, Corydaline[2][7] |

| Corydalis ternata | Papaveraceae | Tubers | This compound, Coptisine, Berberine[2][8] |

| Corydalis yanhusuo | Papaveraceae | Tubers | Corydaline, Tetrahydropalmatine, Protopine[6][9] |

| Corydalis bulleyana | Papaveraceae | Not Specified | This compound[4] |

Note: The concentration of this compound can vary significantly based on the species, geographical location, and harvesting time.

Extraction and Purification of this compound

The extraction of this compound from Corydalis tubers involves a multi-step process that begins with solvent extraction, followed by various purification techniques to isolate the target alkaloid. The general workflow is designed to efficiently separate alkaloids from other plant metabolites.

General Experimental Workflow for Alkaloid Extraction

The following diagram outlines a typical workflow for the extraction and purification of alkaloids from Corydalis species.

Detailed Experimental Protocols

The following protocols are based on established methods for the extraction of alkaloids from Corydalis yanhusuo and can be adapted for the specific isolation of this compound.[8][10]

Protocol 1: Reflux Extraction and Macroporous Resin Purification

-

Preparation of Plant Material: Dry the tubers of the selected Corydalis species and grind them into a coarse powder (approximately 50 mesh).

-

Extraction:

-

To 500 g of the powdered plant material, add 10 L (20 times the weight of the powder) of 70% ethanol.

-

Adjust the pH of the solvent to 10 using diluted ammonia.[8]

-

Heat the mixture to reflux for 60 minutes.

-

Filter the mixture while hot and collect the filtrate.

-

Repeat the reflux extraction with fresh solvent for another 60 minutes.

-

Combine the filtrates from both extractions.

-

-

Concentration:

-

Recover the ethanol from the combined filtrate using a rotary evaporator under reduced pressure to yield a concentrated aqueous extract.

-

Dilute the concentrate with water to a final volume of 1000 mL.

-

-

Purification:

-

Prepare a column with NKA-9 macroporous adsorption resin. The resin should be pre-treated by washing with 95% ethanol, followed by 5% HCl, 5% NaOH, and then water until neutral.[10]

-

Load the aqueous extract onto the column at a flow rate of 2 bed volumes (BV) per hour.

-

Wash the column with 5 BV of distilled water to remove water-soluble impurities.

-

Elute the adsorbed alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV per hour.[8]

-

-

Final Product:

-

Collect the eluate and remove the solvent under reduced pressure to obtain the purified total alkaloids.

-

Further separation to isolate this compound can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Acid-Base Extraction and Chromatographic Separation

-

Initial Extraction: Perform a Soxhlet extraction on the dried, powdered plant material using a suitable organic solvent (e.g., methanol or dichloromethane).[11]

-

Acidification: Remove the solvent from the extract and acidify the residue with a dilute acid (e.g., H₂SO₄).

-

Solvent Wash: Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar compounds. Discard the organic phase.

-

Basification and Extraction:

-

Add an ammonia solution to the aqueous phase to make it alkaline.

-

Extract the alkaline solution multiple times with a chlorinated solvent like dichloromethane.[11]

-

-

Purification:

-

Combine the dichloromethane fractions and filter.

-

Remove the solvent to yield a concentrated alkaloid mixture.

-

Isolate this compound from this mixture using flash chromatography with a C18 reverse-phase silica column.[11]

-

Quantitative Data on Extraction

Table 2: Example Composition of Purified Alkaloids from Corydalis yanhusuo [8][12]

| Alkaloid | Category | Percentage in Final Product |

| Dehydrocorydaline | Protoberberine | 13.11% |

| Glaucine | Aporphine | 14.03% |

| (+)-Corydaline | Protoberberine | 3.55% |

| Tetrahydropalmatine | Protoberberine | 3.13% |

| Coptisine | Protoberberine | 2.79% |

| Protopine | Protopine | 2.71% |

| (R)-(+)-Corypalmine | Protoberberine | 2.37% |

| Palmatine hydrochloride | Protoberberine | 2.24% |

| Total Alkaloids | >50% |

This table illustrates the relative abundance of different alkaloids in a purified extract of a related species and serves as an example for quantitative analysis.

Signaling Pathways and Mechanism of Action

This compound exhibits its biological effects through interaction with specific cellular targets. Understanding these signaling pathways is crucial for drug development.

Inhibition of DNA Topoisomerases

A primary mechanism of action for the anti-cancer properties of this compound is the inhibition of DNA topoisomerases I and II.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.[13] By inhibiting these enzymes, this compound introduces DNA strand breaks, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The diagram below illustrates the general mechanism of topoisomerase inhibition.

Inhibition of NF-κB Signaling Pathway

l-Corydalmine has also been shown to alleviate neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway.[1][14] This pathway is involved in inflammatory responses and pain signaling. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory chemokines, thereby exerting an analgesic effect.

The following diagram depicts the inhibition of the NF-κB pathway by l-Corydalmine.

Conclusion

This compound, a promising alkaloid from the Corydalis genus, demonstrates significant potential for therapeutic applications, particularly in oncology and pain management. The extraction and purification methodologies outlined in this guide provide a foundation for obtaining this compound for further research. The elucidation of its mechanisms of action, including the inhibition of DNA topoisomerases and the NF-κB signaling pathway, opens avenues for the development of novel targeted therapies. Further quantitative studies are warranted to optimize extraction yields and to fully characterize the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Corydalmine | C20H23NO4 | CID 5316093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Corydaline - Wikipedia [en.wikipedia.org]

- 7. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clarks Nutrition and Natural Foods Markets :: HealthNotes [clarksnutrition.com]

- 10. mobt3ath.com [mobt3ath.com]

- 11. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Corydamine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Corydalis is a source of a diverse array of isoquinoline alkaloids with significant pharmacological activities. While the term "Corydamine" is not consistently used to refer to a single, specific compound in scientific literature, it is often associated with the alkaloids present in Corydalis species. This technical guide provides an in-depth overview of the pharmacological profile of key bioactive alkaloids isolated from Corydalis, which are often considered analogs or are related to the compounds of interest for researchers in this field. The primary focus will be on l-tetrahydropalmatine (l-THP), dehydrocorydaline, corydaline, and bulbocapnine, for which substantial pharmacological data are available.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the key Corydalis alkaloids, providing a comparative overview of their potency and activity at various molecular targets.

Table 1: Receptor Binding Affinities (Ki) of Corydalis Alkaloids

| Alkaloid | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| l-Tetrahydropalmatine (l-THP) | Dopamine D1 | [3H]SCH 23390 | Human D1 Receptor | 94 | [1] |

| l-Tetrahydropalmatine (l-THP) | Dopamine D2 | [3H]Spiperone | Rat Striatum | 200 | [2] |

| Isocorypalmine | Dopamine D1 | [3H]SCH 23390 | Human D1 Receptor | 83 | [1] |

Table 2: Enzyme and Biosynthesis Inhibition (IC50/Ki) of Corydalis Alkaloids

| Alkaloid | Target | Substrate/Assay | System | IC50 (µM) | Ki (µM) | Reference(s) |

| Bulbocapnine | Dopamine Biosynthesis | --- | PC12 cells | 26.7 | --- | [3][4] |

| Corydaline | CYP2C19 | S-mephenytoin 4'-hydroxylation | Human Liver Microsomes | 11.7 | 1.7 | [5][6] |

| Corydaline | CYP2C9 | Diclofenac 4'-hydroxylation | Human Liver Microsomes | 26.2 | 7.0 | [5][6] |

| Corydaline | CYP2D6 | Bufuralol 1'-hydroxylation | Human Liver Microsomes | 64.5 | --- | [5] |

| Corydaline | UGT1A1 | 17β-estradiol 3-glucuronidation | Human Liver Microsomes | 137.1 | 57.6 | [5] |

| Corydaline | UGT1A9 | Propofol glucuronidation | Human Liver Microsomes | 39.4 | 37.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of Corydalis alkaloids.

Dopamine Receptor Binding Assay (for l-Tetrahydropalmatine)

-

Objective: To determine the binding affinity of l-tetrahydropalmatine for dopamine D1 and D2 receptors.

-

Materials:

-

HEK293 cells expressing human dopamine D1 or D2 receptors.

-

Radioligands: [3H]SCH 23390 (for D1), [3H]Spiperone (for D2).[1][2]

-

Unlabeled antagonists for non-specific binding determination (e.g., SCH 23390 for D1, haloperidol for D2).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: l-tetrahydropalmatine dissolved in a suitable solvent (e.g., DMSO).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target dopamine receptor subtype.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of l-tetrahydropalmatine.

-

For non-specific binding, add a high concentration of the unlabeled antagonist.

-

Incubate the mixture at room temperature for a specified time (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of l-THP that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

-

In Vivo Analgesic Activity - Formalin Test (for Corydalis Alkaloids)

-

Objective: To evaluate the analgesic effects of Corydalis alkaloids in a model of inflammatory pain.

-

Animals: Male ICR mice (20-25 g).

-

Materials:

-

Formalin solution (e.g., 2.5% in saline).

-

Test compounds (Corydalis alkaloids) dissolved in an appropriate vehicle.

-

Observation chambers with a clear floor.

-

-

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.

-

Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[7][8]

-

Compare the licking/biting time between the treated and vehicle control groups to determine the analgesic effect.

-

Anti-inflammatory Activity - LPS-Stimulated Macrophages (for Dehydrocorydaline)

-

Objective: To assess the anti-inflammatory effects of dehydrocorydaline by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli.

-

Dehydrocorydaline.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6, etc.).

-

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of dehydrocorydaline for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.[9][10]

-

Determine the IC50 value of dehydrocorydaline for the inhibition of each inflammatory mediator.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Corydalis alkaloids are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

Dopamine Receptor Signaling Pathway Modulation by l-Tetrahydropalmatine

l-Tetrahydropalmatine (l-THP) is a well-characterized antagonist of dopamine D1 and D2 receptors.[11] Its interaction with these receptors can modulate downstream signaling cascades, contributing to its sedative and antipsychotic-like effects.

Caption: Dopamine receptor signaling modulation by l-THP.

NF-κB Signaling Pathway Inhibition by Dehydrocorydaline

Dehydrocorydaline has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress the activation of this pathway by targeting upstream components like TRAF6.[12][13]

Caption: Dehydrocorydaline inhibits the NF-κB signaling pathway.

Experimental Workflow for In Vivo Analgesic and Sedative Testing

The following diagram illustrates a typical workflow for assessing the analgesic and sedative properties of Corydalis alkaloids in a preclinical setting.

Caption: Workflow for in vivo analgesic and sedative testing.

Conclusion

The alkaloids derived from the Corydalis genus, including l-tetrahydropalmatine, dehydrocorydaline, corydaline, and bulbocapnine, exhibit a wide range of pharmacological activities. Their interactions with key molecular targets, such as dopamine receptors and components of inflammatory signaling pathways, underscore their therapeutic potential. This technical guide provides a foundational overview of their pharmacological profiles, including quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Further research is warranted to fully elucidate the therapeutic applications and safety profiles of these promising natural compounds.

References

- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yakhak.org [yakhak.org]

- 5. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corydaline inhibits multiple cytochrome P450 and UDP-glucuronosyltransferase enzyme activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydrocorydaline inhibits elevated mitochondrial membrane potential in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Study on anti-inflammatory active components and mechanism of Corydalis Bungeanae Herba] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dehydrocorydaline Protects Against Sepsis-Induced Myocardial Injury Through Modulating the TRAF6/NF-κB Pathway - 联科生物 [liankebio.com]

In Vivo Efficacy of Corydamine: A Technical Overview for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Corydamine, an alkaloid isolated from Corydalis Rhizoma, in various animal models. The document synthesizes key findings on its therapeutic potential, focusing on its analgesic and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of levo-corydalmine (l-CDL), the active enantiomer of this compound, in different rodent models of pain.

Table 1: Analgesic Efficacy of levo-Corydalmine in a Rat Model of Chronic Constriction Injury (CCI)-Induced Neuropathic Pain

| Dosage (p.o.) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) | Key Findings |

| 7.5 mg/kg | Increased | Increased | Attenuated mechanical allodynia and thermal hyperalgesia.[1] |

| 15 mg/kg | Significantly Increased | Significantly Increased | Showed a more pronounced analgesic effect compared to the lower dose.[1] |

| 30 mg/kg | Markedly Increased | Markedly Increased | Demonstrated a strong, dose-dependent analgesic response.[1] |

Table 2: Analgesic Efficacy of levo-Corydalmine in a Mouse Model of Tumor Compression-Induced Neuropathic Cancer Pain

| Dosage (intragastric) | Cumulative Lifting Duration (s) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| 10 mg/kg | Significantly Decreased | Significantly Increased | Significantly Increased |

| 20 mg/kg | Markedly Decreased | Markedly Increased | Markedly Increased |

Note: In this study, levo-corydalmine at 20 mg/kg showed a stronger analgesic effect than both a combination of oxycodone and acetaminophen and levo-tetrahydropalmatine.[2]

Experimental Protocols

Detailed methodologies for the key animal models used to evaluate the in vivo effects of this compound are outlined below.

Chronic Constriction Injury (CCI)-Induced Neuropathic Pain Model in Rats

This model is used to induce a persistent neuropathic pain state that mimics chronic nerve compression injuries in humans.

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure:

-

Rats are anesthetized with an appropriate anesthetic agent.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures are tied around the sciatic nerve with 4-0 chromic gut sutures, spaced approximately 1 mm apart.

-

The ligatures are tightened until a slight twitch in the corresponding hind limb is observed.

-

The muscle and skin are then closed in layers.

-

-

This compound Administration: Levo-corydalmine (7.5, 15, and 30 mg/kg) is administered orally (intragastrically) once daily, commencing on the 14th day post-surgery.[1]

-

Pain Behavior Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

-

Thermal Hyperalgesia: Measured using the Hargreaves' method. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (in seconds) is recorded.[1]

-

Vincristine-Induced Neuropathic Pain Model in Mice

This model replicates the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with vincristine.[3]

-

Animal Model: Male C57BL/6J mice (18-22 g).

-

Induction of Neuropathy:

-

This compound Administration: Levo-corydalmine is administered to the mice, and its effects on pain behaviors are evaluated.

-

Pain Behavior Assessment:

-

Mechanical Hypersensitivity: Measured using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hypersensitivity (Cold and Heat): Assessed using the acetone test for cold allodynia and a hot plate test for thermal hyperalgesia.[4]

-

Walker 256 Carcinoma-Induced Bone Cancer Pain Model in Rats

This model is employed to study the mechanisms of and potential treatments for bone cancer pain.[5][6]

-

Animal Model: Female Sprague-Dawley rats.[7]

-

Tumor Cell Implantation:

-

Walker 256 rat mammary gland carcinoma cells are cultured and harvested.[8][9]

-

Rats are anesthetized, and a small hole is drilled through the tibial plateau into the medullary cavity of the tibia.

-

A suspension of Walker 256 cells (e.g., 1 x 10^5 cells in 10 µL) is injected into the bone marrow cavity.[7][9]

-

The hole is sealed with bone wax, and the incision is closed.[9]

-

-

This compound Administration: Levo-corydalmine is administered, and its effects on bone cancer-related pain are assessed.

-

Pain Behavior Assessment:

-

Ambulatory Pain: Assessed by observing the animal's gait and limb use.

-

Mechanical Allodynia: Measured using von Frey filaments on the plantar surface of the hind paw.[5]

-

Weight-Bearing Deficits: Quantified using an incapacitance tester that measures the weight distribution between the hind limbs.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and the general experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Levo-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting an NF-kappa B-dependent CXCL1/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vincristine induced Rodent Neuropathy Model - Creative Biolabs [creative-biolabs.com]

- 5. A rat model of bone cancer pain induced by intra-tibia inoculation of Walker 256 mammary gland carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Walker 256 Breast Cancer Cell- Induced Bone Pain Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rat model of bone cancer pain [bio-protocol.org]

- 9. 2.2. Cancer-Induced Bone Pain Rat Model [bio-protocol.org]

Cellular Targets and Molecular Pathways of Corydalis Alkaloids: A Technical Guide

Disclaimer: The term "Corydamine" does not correspond to a recognized compound in the scientific literature. This guide focuses on the well-documented alkaloids derived from the Corydalis genus, which are likely the subject of interest. We will use Tetrahydrocorysamine (TCSM), a representative bioactive alkaloid from Corydalis Rhizoma, as a case study to explore cellular targets and molecular pathways.

Executive Summary

Alkaloids isolated from plants of the Corydalis genus have demonstrated significant therapeutic potential, including potent anti-cancer activities.[1][2][3] These natural compounds exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis.[1][3] This technical guide provides an in-depth analysis of the cellular mechanisms of action of these alkaloids, with a specific focus on Tetrahydrocorysamine (TCSM). It details its cytotoxic effects on pancreatic cancer cells, delineates the mitochondria-mediated apoptotic pathway it activates, presents key quantitative data, and outlines the experimental protocols used for these determinations.

Cellular Cytotoxicity of Tetrahydrocorysamine (TCSM)

TCSM has been shown to exhibit significant cytotoxic activity against human pancreatic adenocarcinoma cells (PANC-1). The efficacy of this cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the biological process by 50%. The IC50 value for TCSM was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4]

Data Presentation: Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Tetrahydrocorysamine (TCSM) | PANC-1 | MTT | 19.16 µM | [4] |

Molecular Pathway of TCSM-Induced Apoptosis

TCSM induces programmed cell death, or apoptosis, in PANC-1 cancer cells primarily through the intrinsic, mitochondria-mediated pathway.[4] This signaling cascade involves a series of coordinated molecular events that culminate in the controlled dismantling of the cell.

Key steps in the TCSM-induced apoptotic pathway:

-

Regulation of Bcl-2 Family Proteins: TCSM treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 balance leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome C Release: Increased membrane permeability results in the release of Cytochrome C from the mitochondrial intermembrane space into the cytoplasm.[4]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome C binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3.[4]

-

Substrate Cleavage and Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. The study also noted an upregulation of Smac (Second Mitochondria-derived Activator of Caspases), which contributes to apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs).[4]

Signaling Pathway Diagram

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to elucidate the anti-cancer activity of Tetrahydrocorysamine.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: PANC-1 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of TCSM (e.g., 5, 10, 20 µM) and a vehicle control for a specified incubation period (e.g., 24, 48, or 72 hours).[4][7]

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[8]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.[8]

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[5]

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]

-

Methodology:

-

Cell Culture and Treatment: PANC-1 cells are cultured and treated with TCSM at various concentrations (e.g., 5, 10, 20 µM) for a defined period.[4]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[9]

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.[3]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.[3]

-

Data Acquisition: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to quantify the different cell populations.

-

Analysis: The data is typically displayed as a dot plot, with quadrants delineating live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot for Apoptosis Marker Expression

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[10]

-

Principle: This technique separates proteins by molecular weight via gel electrophoresis. The separated proteins are then transferred to a membrane, where they are probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Methodology:

-

Protein Extraction: Following treatment with TCSM, PANC-1 cells are lysed to extract total cellular proteins.[4]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (Bcl-2, Bax, cytochrome C, cleaved caspase-3, cleaved caspase-9, Survivin, and a loading control like β-actin or GAPDH).[4] This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The expression levels of target proteins are normalized to the loading control to compare relative protein expression across different treatment groups.

-

In Vivo Xenograft Assay

This assay evaluates the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice.[11][12]

-

Principle: Human cancer cells (PANC-1) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[11]

-

Methodology:

-

Cell Preparation and Implantation: PANC-1 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]

-

Tumor Growth: The mice are monitored until the tumors reach a palpable, measurable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives TCSM (e.g., 20 mg/kg) via a specified route (e.g., intraperitoneal injection), while the control group receives a vehicle.[4]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and general health of the mice are also monitored.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a set duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot or immunohistochemistry) to confirm the in vivo mechanism of action.[4]

-

Experimental Workflow Diagram

Conclusion

The alkaloids derived from the Corydalis genus, exemplified by Tetrahydrocorysamine, represent a promising class of natural compounds for cancer therapy. TCSM effectively induces apoptosis in pancreatic cancer cells through the intrinsic mitochondrial pathway, a mechanism supported by robust in vitro and in vivo data. The detailed molecular targets and pathways outlined in this guide provide a solid foundation for further research and development, including the exploration of structure-activity relationships, combination therapies, and the development of novel drug delivery systems to enhance therapeutic efficacy.

References

- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the hexacyclic indole alkaloid (±)-corymine and its enantiomerically pure form, (+)-corymine, along with related alkaloids. The syntheses outlined below represent significant achievements in natural product synthesis, showcasing strategic bond formations and complex molecular architecture construction.

Introduction

Corymine and its analogues are members of the akuammiline family of indole alkaloids, which exhibit a range of interesting biological activities. Their complex, caged structures have made them challenging targets for synthetic chemists. This document details two key total syntheses: a 21-step racemic synthesis of (±)-corymine and a more recent, efficient 11-step enantioselective synthesis of (+)-corymine and (-)-deformylcorymine. These protocols are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Racemic Total Synthesis of (±)-Corymine

The first total synthesis of (±)-corymine was achieved in 21 steps with an overall yield of 3.4%.[1][2] The synthesis commences from readily available N-protected tryptamine and employs several key transformations to construct the intricate hexacyclic framework.

Key Strategic Features:

-

Formation of a 3,3-disubstituted oxindole: Achieved through the addition of a malonate to a 3-bromooxindole.[1][2]

-

Construction of a 12-membered cyclic enol ether: Accomplished via an intramolecular O-propargylation.[1][2]

-

Propargyl Claisen Rearrangement: A stereospecific rearrangement to furnish an α-allenyl ketone.[1][2]

-

Stereoselective Oxidation: Installation of a hydroxyl group using dimethyldioxirane (DMDO).[1][2]

-

Reductive C-O Bond Cleavage: Removal of an α-keto carboxyl group mediated by samarium(II) iodide.[1][2]

Experimental Workflow: Racemic Synthesis of (±)-Corymine

References

Synthetic Pathways to Corydamine Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of Corydamine and its derivatives, a class of protoberberine alkaloids, presents both a challenge and an opportunity. These compounds, noted for their potential therapeutic properties, can be accessed through various synthetic strategies. This document provides a comprehensive overview of established synthetic routes, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

The synthesis of the this compound scaffold, a 13-methylprotoberberine core, typically involves the construction of a tetracyclic isoquinoline system. Modern synthetic methodologies have enabled more efficient and stereoselective routes to these complex molecules. Key strategies include the Bischler-Napieralski reaction, Pictet-Spengler reaction, and more recently, transition-metal-catalyzed cross-coupling reactions to construct the core structure.

General Synthetic Strategies

The assembly of the protoberberine skeleton, the foundational structure of this compound derivatives, can be achieved through several convergent and linear approaches. A common strategy involves the preparation of a substituted tetrahydroisoquinoline intermediate followed by the formation of the final ring system.

One prominent method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of 13-methylprotoberberine alkaloids, a one-pot Pictet-Spengler/Friedel-Crafts hydroxyalkylation/dehydration/oxidation sequence has been developed, offering an atom-economical approach.[1]

Another powerful technique is the use of palladium-catalyzed enolate arylation to form the isoquinoline core. This method allows for a modular approach, enabling the synthesis of various analogs by changing the coupling partners.

More recent advancements include enantioselective syntheses to obtain specific stereoisomers, which is crucial for pharmacological studies. These methods often employ chiral catalysts, such as those based on copper or iridium, to control the stereochemistry of key intermediates.[1][2] For instance, a highly enantioselective CuI-catalyzed reaction of tetrahydroisoquinolines, alkynes, and 2-bromobenzaldehyde derivatives has been successfully applied to the asymmetric total synthesis of several 13-methyltetrahydroprotoberberine alkaloids.[2][3]

A biomimetic approach has also been explored, where a protoberberine alkaloid is converted to a 3-arylisoquinoline alkaloid, mimicking a potential biosynthetic pathway.[4]

Tabulated Quantitative Data

The following tables summarize representative yields for key steps in the synthesis of 13-methylprotoberberine alkaloids, which are structurally analogous to this compound.

Table 1: Yields for the Synthesis of 13-Methylprotoberberine (13-MePB) Alkaloids via a One-Pot Sequence[1]

| Starting Materials | Product | Overall Yield (%) |

| Secondary Amine Hydrochloride, Methylglyoxal | 13-Methylprotoberberine Alkaloid | 65-85 |

Table 2: Enantioselective Synthesis of 13-Methyltetrahydroprotoberberine (13-MeTHPB) Alkaloids[1]

| Substrate | Chiral Catalyst | Product | Enantiomeric Excess (%) |

| 13-Methylprotoberberine | [Ir(COD)Cl]₂ / (S)-SegPhos | (+)-13-Methyltetrahydroprotoberberine | >99 |

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of this compound analogs.

Protocol 1: One-Pot Synthesis of the 13-Methylprotoberberine Core[1]

This protocol describes a metal-free, one-pot Pictet-Spengler/Friedel-Crafts hydroxyalkylation/dehydration/oxidation sequence.

Materials:

-

Substituted 1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Methylglyoxal (40% in water, 1.2 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the substituted 1,2,3,4-tetrahydroisoquinoline in dichloromethane, add methylglyoxal.

-

Add trifluoroacetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 13-methylprotoberberine alkaloid.

Protocol 2: Enantioselective Reduction of a 13-Methylprotoberberine Salt[1]

This protocol details the asymmetric hydrogenation of a protoberberine salt to a chiral tetrahydroprotoberberine.

Materials:

-

13-Methylprotoberberine salt (e.g., dehydrocorydaline) (1.0 equiv)

-

[Ir(COD)Cl]₂ (0.5 mol%)

-

(S)-SegPhos (1.1 mol%)

-

Potassium iodide (KI) (10 mol%)

-

Toluene/Acetic acid (AcOH) solvent mixture

-

Hydrogen gas (80 atm)

Procedure:

-

In a glovebox, charge a high-pressure reactor with the 13-methylprotoberberine salt, [Ir(COD)Cl]₂, (S)-SegPhos, and potassium iodide.

-

Add the degassed toluene/acetic acid solvent mixture.

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

-

Pressurize the reactor to 80 atm with hydrogen gas.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the enantioenriched 13-methyltetrahydroprotoberberine alkaloid.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations.

Caption: One-pot synthesis of the protoberberine core.

Caption: Enantioselective reduction to form chiral center.

These protocols and synthetic strategies provide a solid foundation for the synthesis of this compound and its derivatives. The modularity of these approaches allows for the generation of a library of analogs for further investigation in drug discovery programs. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

- 1. Concise syntheses of 13-methylprotoberberine and 13-methyltetrahydroprotoberberine alkaloids [ccspublishing.org.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A biomimetic synthesis of (±)-corydalic acid methyl ester from corysamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of Corydamine

For Researchers, Scientists, and Drug Development Professionals